10-Bromo-7H-benzo[c]carbazole
Overview
Description
10-Bromo-7H-benzo[c]carbazole is a heterocyclic aromatic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 10th position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromo-7H-benzo[c]carbazole can be synthesized through bromination of 7H-benzo[c]carbazole. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) for several hours .
Example Procedure:
- Dissolve 7H-benzo[c]carbazole in DMF or THF.
- Add N-bromosuccinimide slowly to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Extract the organic layer with ethyl acetate and dry over anhydrous magnesium sulfate.
- Purify the product using column chromatography to obtain this compound with high yield (78-87%) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution Products: Various substituted benzo[c]carbazoles.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrobenzo[c]carbazoles.
Scientific Research Applications
10-Bromo-7H-benzo[c]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of anticancer and antiviral agents.
Material Science: Utilized in the design of novel polymers and copolymers with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 10-Bromo-7H-benzo[c]carbazole in its applications is primarily based on its electronic properties. The bromine atom influences the electron density distribution in the molecule, making it suitable for use in electronic devices. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
7H-benzo[c]carbazole: The parent compound without the bromine substitution.
10-Chloro-7H-benzo[c]carbazole: A similar compound with a chlorine atom instead of bromine.
10-Iodo-7H-benzo[c]carbazole: A similar compound with an iodine atom instead of bromine.
Uniqueness: 10-Bromo-7H-benzo[c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and electronic properties compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials for optoelectronic applications .
Biological Activity
10-Bromo-7H-benzo[c]carbazole is a brominated derivative of benzo[c]carbazole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by case studies and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 296.16 g/mol
- CAS Number : 1698-16-4
The presence of the bromine atom at the 10th position enhances the compound's reactivity compared to its chloro and iodo counterparts, making it a valuable candidate for various biological applications .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
Case Study: Anticancer Efficacy
A study by Liu et al. synthesized several carbazole derivatives, including this compound, and evaluated their cytotoxic effects against MCF-7 and HepG2 cell lines. The results demonstrated that the brominated derivative significantly inhibited cell viability with an IC value lower than that of many tested analogs. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
This compound also shows significant antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies based on structural modifications and the nature of substituents.
Case Study: Antimicrobial Efficacy
In a study conducted by Shaikh et al., various carbazole derivatives were tested against Staphylococcus aureus, Escherichia coli, and several fungal strains. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity, particularly against gram-positive bacteria. The study highlighted that this compound had a notable inhibitory effect on E. coli, demonstrating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS, contributing to its antimicrobial properties by damaging bacterial membranes .
- Enzyme Modulation : Interaction with cytochrome P450 enzymes suggests it may influence metabolic pathways relevant to drug metabolism .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison to similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Enhanced reactivity due to bromine substitution |
10-Chloro-7H-benzo[c]carbazole | Moderate | Low | Chlorine substitution reduces reactivity |
10-Iodo-7H-benzo[c]carbazole | Low | Moderate | Higher molecular weight affects activity |
Properties
IUPAC Name |
10-bromo-7H-benzo[c]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHNQXQOZYZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737897 | |
Record name | 10-Bromo-7H-benzo[c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-16-4 | |
Record name | 10-Bromo-7H-benzo[c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Bromo-7H-benzo[c]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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